molecular formula C15H17FN4O2 B11225433 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide

Cat. No.: B11225433
M. Wt: 304.32 g/mol
InChI Key: RXCBXBSVULFRPI-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated indazole moiety, which is known for its stability and reactivity, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the reaction of 4-fluoroindazole with appropriate reagents to introduce the pyrrolidine and carboxamide functionalities. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indazole moiety can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated indazole moiety enhances its stability and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C15H17FN4O2

Molecular Weight

304.32 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide

InChI

InChI=1S/C15H17FN4O2/c1-2-6-17-15(22)9-7-12(21)20(8-9)14-13-10(16)4-3-5-11(13)18-19-14/h3-5,9H,2,6-8H2,1H3,(H,17,22)(H,18,19)

InChI Key

RXCBXBSVULFRPI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C(=CC=C3)F

Origin of Product

United States

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